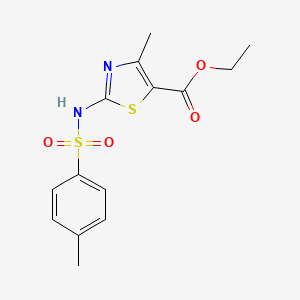![molecular formula C29H25BrClN3O3S B15039996 N-[2-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B15039996.png)
N-[2-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its intricate structure, which includes bromophenyl, chlorophenyl, and methylbenzene groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Coupling with 2-Aminobenzophenone: The hydrazone intermediate is then coupled with 2-aminobenzophenone in the presence of a suitable catalyst, such as acetic acid, to form the hydrazinecarbonylphenyl intermediate.
Sulfonamide Formation: The final step involves the reaction of the hydrazinecarbonylphenyl intermediate with 4-chlorobenzyl chloride and 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzene group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazinecarbonyl group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as bacterial cell wall synthesis or cancer cell proliferation.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-FLUOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE
- **N-(2-{N’-[(1E)-1-(3-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of bromophenyl, chlorophenyl, and methylbenzene groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C29H25BrClN3O3S |
|---|---|
Molecular Weight |
610.9 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C29H25BrClN3O3S/c1-20-10-16-26(17-11-20)38(36,37)34(19-22-12-14-25(31)15-13-22)28-9-4-3-8-27(28)29(35)33-32-21(2)23-6-5-7-24(30)18-23/h3-18H,19H2,1-2H3,(H,33,35)/b32-21+ |
InChI Key |
ZEMSOHLAUJPJCZ-RUMWWMSVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=C(C)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-diphenyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B15039922.png)
![(5E)-1-(4-tert-butylphenyl)-5-[3-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15039926.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15039939.png)
![(5E)-2-anilino-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15039950.png)
![pentyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15039951.png)

![2-[(2E)-2-benzylidenehydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B15039956.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15039963.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B15039970.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15039988.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15040001.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B15040004.png)
![3-chloro-N-cyclohexyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15040007.png)
